4-Hydroxy-4-methylpentan-2-yl acetate
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Overview
Description
4-Hydroxy-4-methylpentan-2-yl acetate is an organic compound with the molecular formula C8H16O3. It is a colorless liquid that is used in various industrial and research applications. This compound is known for its pleasant odor and is often used in the fragrance industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Hydroxy-4-methylpentan-2-yl acetate can be synthesized through the esterification of 4-hydroxy-4-methylpentan-2-one with acetic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified through distillation .
Industrial Production Methods
In industrial settings, the production of this compound involves the continuous distillation of the reaction mixture to achieve high purity. The use of ion exchange resins and magnesium hydroxide as catalysts can enhance the efficiency of the reaction and reduce the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-4-methylpentan-2-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-hydroxy-4-methylpentan-2-one or 4-hydroxy-4-methylpentanoic acid.
Reduction: Formation of 4-hydroxy-4-methylpentan-2-ol.
Substitution: Formation of various substituted esters depending on the nucleophile used.
Scientific Research Applications
4-Hydroxy-4-methylpentan-2-yl acetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fragrances, flavors, and as a solvent in coatings and adhesives.
Mechanism of Action
The mechanism of action of 4-hydroxy-4-methylpentan-2-yl acetate involves its interaction with various molecular targets and pathways. The compound can act as a substrate for esterases, which hydrolyze the ester bond to release the corresponding alcohol and acetic acid. This hydrolysis reaction is essential in metabolic pathways and can influence various biological processes .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-4-methylpentan-2-one:
4-Hydroxy-4-methylpentanoic acid: The carboxylic acid derivative of 4-hydroxy-4-methylpentan-2-yl acetate.
4-Hydroxy-4-methylpentan-2-ol: The alcohol derivative formed through the reduction of the ester group.
Uniqueness
This compound is unique due to its ester functional group, which imparts distinct chemical properties and reactivity compared to its similar compounds. The presence of the acetate group makes it valuable in esterification reactions and as a fragrance compound .
Properties
Molecular Formula |
C8H16O3 |
---|---|
Molecular Weight |
160.21 g/mol |
IUPAC Name |
(4-hydroxy-4-methylpentan-2-yl) acetate |
InChI |
InChI=1S/C8H16O3/c1-6(11-7(2)9)5-8(3,4)10/h6,10H,5H2,1-4H3 |
InChI Key |
ACIKODFUQPBGQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(C)(C)O)OC(=O)C |
Origin of Product |
United States |
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